molecular formula C11H14O3 B15357996 2-(hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol

2-(hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol

Cat. No.: B15357996
M. Wt: 194.23 g/mol
InChI Key: ALRYLTIRVVMKOP-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol is a chemical compound belonging to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This compound features a hydroxymethyl group (-CH2OH) attached to the benzofuran core, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,3-dimethyl-2H-1-benzofuran-5-ol as the starting material.

  • Hydroxymethylation Reaction: The hydroxymethylation reaction involves the addition of formaldehyde to the starting material in the presence of a suitable catalyst, such as an acid or base, to introduce the hydroxymethyl group.

  • Reaction Conditions: The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the benzofuran ring.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reaction mixture is prepared, reacted, and then purified to obtain the final product.

  • Purification: Purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound from the reaction mixture.

Types of Reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

  • Reduction: Reduction reactions can convert the hydroxymethyl group to a methylene group (-CH2-).

  • Substitution: Substitution reactions can replace the hydroxymethyl group with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.

  • Substitution: Halogenating agents such as bromine (Br2) or iodine (I2) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Alkanes and alkenes.

  • Substitution Products: Halogenated compounds and alkylated derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

  • 2-Hydroxymethyl-3,3-dimethyl-2H-1-benzofuran-4-ol: Similar structure but different position of the hydroxymethyl group.

  • 3,3-Dimethyl-2H-1-benzofuran-5-ol: Lacks the hydroxymethyl group.

  • 2-(Hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-4-ol: Similar structure but different position of the hydroxymethyl group.

Uniqueness: 2-(Hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol is unique due to the presence of the hydroxymethyl group at the 2-position, which influences its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

2-(hydroxymethyl)-3,3-dimethyl-2H-1-benzofuran-5-ol

InChI

InChI=1S/C11H14O3/c1-11(2)8-5-7(13)3-4-9(8)14-10(11)6-12/h3-5,10,12-13H,6H2,1-2H3

InChI Key

ALRYLTIRVVMKOP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OC2=C1C=C(C=C2)O)CO)C

Origin of Product

United States

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